molecular formula C25H17Br2N3O B15167384 4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde CAS No. 648901-14-8

4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde

Cat. No.: B15167384
CAS No.: 648901-14-8
M. Wt: 535.2 g/mol
InChI Key: GKEUPGHEXVLUOE-UHFFFAOYSA-N
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Description

4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde is an organic compound with the molecular formula C20H14Br2N2O. It is characterized by the presence of a diazenyl group (-N=N-) and two bromophenyl groups attached to an amino group. This compound is often used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde typically involves the following steps:

    Formation of the diazenyl group: This can be achieved through the diazotization of aniline derivatives followed by coupling with an appropriate aromatic compound.

    Introduction of bromophenyl groups: The bromophenyl groups can be introduced via bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents.

    Aldehyde functionalization:

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and diazotization processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The diazenyl group can be reduced to an amine using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, H2 with a catalyst (e.g., palladium on carbon).

    Substitution: NaOCH3, KOtBu, polar aprotic solvents (e.g., dimethyl sulfoxide).

Major Products

    Oxidation: 4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzoic acid.

    Reduction: 4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}amino]benzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde involves its interaction with various molecular targets and pathways. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromophenyl groups may also contribute to its activity by facilitating interactions with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-((4-Bromophenyl)azanediyl)dibenzaldehyde
  • 4,4’-Bis(4-bromophenyl)phenylamino biphenyl
  • 4-(Bis(4-bromophenyl)amino)benzaldehyde

Uniqueness

4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde is unique due to its combination of a diazenyl group and bromophenyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

648901-14-8

Molecular Formula

C25H17Br2N3O

Molecular Weight

535.2 g/mol

IUPAC Name

4-[[4-(4-bromo-N-(4-bromophenyl)anilino)phenyl]diazenyl]benzaldehyde

InChI

InChI=1S/C25H17Br2N3O/c26-19-3-11-23(12-4-19)30(24-13-5-20(27)6-14-24)25-15-9-22(10-16-25)29-28-21-7-1-18(17-31)2-8-21/h1-17H

InChI Key

GKEUPGHEXVLUOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)N=NC2=CC=C(C=C2)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

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